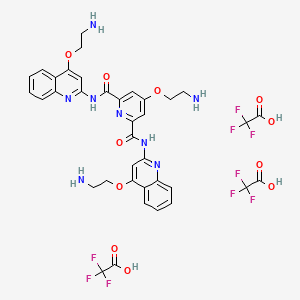
Pyridostatin TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridostatin Trifluoroacetate is a chemical compound known for its ability to stabilize G-quadruplex structures in nucleic acids. These structures are formed by guanine-rich sequences in DNA and RNA, and their stabilization has significant implications in cancer research and therapy . Pyridostatin Trifluoroacetate has been shown to induce telomere dysfunction and inhibit the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridostatin Trifluoroacetate involves the coupling of pyridine-based building blocks with quinoline-based building blocks. The reaction typically requires one mole equivalent of pyridine-based compounds and two mole equivalents of quinoline-based compounds . The reaction conditions often involve the use of trifluoroacetic acid in dichloromethane for deprotection steps .
Industrial Production Methods: Industrial production methods for Pyridostatin Trifluoroacetate are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes reactions that involve the stabilization of G-quadruplex structures. These reactions are crucial for its role in inhibiting the growth of cancer cells .
Common Reagents and Conditions: The stabilization of G-quadruplex structures by Pyridostatin Trifluoroacetate typically involves the use of cell-free assays with specific binding conditions .
Major Products Formed: The major products formed from the reactions involving Pyridostatin Trifluoroacetate are stabilized G-quadruplex structures, which can lead to telomere dysfunction and growth inhibition in cancer cells .
Aplicaciones Científicas De Investigación
Pyridostatin Trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is used to study the stabilization of G-quadruplex structures in cancer cells, leading to telomere dysfunction and growth inhibition
Gene Regulation: The compound is used to investigate the regulation of genes that contain G-quadruplex sequences.
Drug Development: Pyridostatin Trifluoroacetate is explored as a potential therapeutic agent for targeting cancer cells by inducing DNA damage and telomere dysfunction.
Mecanismo De Acción
Pyridostatin Trifluoroacetate exerts its effects by stabilizing G-quadruplex structures in nucleic acids. These structures are formed by guanine-rich sequences and are stabilized through Hoogsteen hydrogen bonding and π–π interactions . The stabilization of G-quadruplex structures leads to telomere dysfunction, which inhibits the growth of cancer cells by inducing DNA damage and senescence .
Comparación Con Compuestos Similares
Quinoline-based G-quadruplex Stabilizers: Compounds such as BRACO-19 and RHPS4 are also known for their ability to stabilize G-quadruplex structures.
Telomestatin: Another compound that targets G-quadruplex structures and induces telomere dysfunction.
Uniqueness: Pyridostatin Trifluoroacetate is unique in its high selectivity for G-quadruplex structures over double-stranded DNA . This selectivity makes it a valuable tool for studying the biological functions of G-quadruplex structures and their potential as therapeutic targets in cancer research .
Propiedades
Fórmula molecular |
C37H35F9N8O11 |
|---|---|
Peso molecular |
938.7 g/mol |
Nombre IUPAC |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H32N8O5.3C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3*3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*(H,6,7) |
Clave InChI |
CYYZQGUDHAKBIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


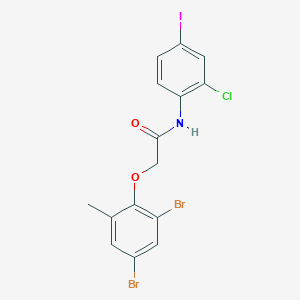
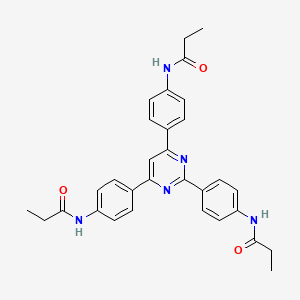
![5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12461001.png)
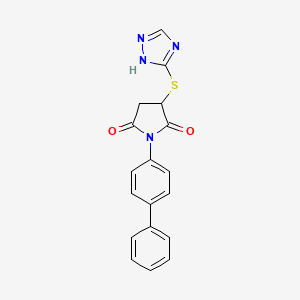
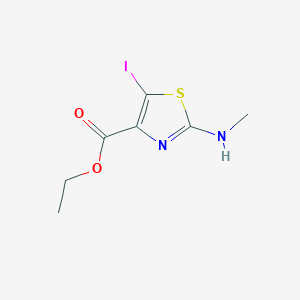
![(1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12461022.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12461030.png)
![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12461038.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)
![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide](/img/structure/B12461084.png)
